2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane
Description
2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane is a cyclic boronic ester with the molecular formula C₁₅H₁₅BO₃ and a molecular weight of 254.09 g/mol . Its structure consists of a 1,3,2-dioxaborinane ring substituted with a 4-phenoxyphenyl group. This compound is typically stored under inert conditions (2–8°C, argon atmosphere) to prevent hydrolysis or oxidation, which are common degradation pathways for boronic esters . It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-(4-phenoxyphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO3/c1-2-5-14(6-3-1)19-15-9-7-13(8-10-15)16-17-11-4-12-18-16/h1-3,5-10H,4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCDBHNDJPVZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-phenoxyphenylboronic acid with ethylene glycol in the presence of a dehydrating agent. The reaction proceeds through the formation of a boronate ester intermediate, which cyclizes to form the dioxaborinane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the esterification and cyclization processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The phenoxy group enhances the stability of the boron intermediate, making the reaction more efficient .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., -CF₃) or bulky substituents (e.g., 5,5-dimethyl) often reduce reaction yields due to steric hindrance or electronic deactivation. For example, 2-(4-Trifluoromethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane was synthesized in 73% yield, lower than the 82.2% yield reported for simpler analogs like N2 in evidence 1 .
- Spectral Trends : ¹¹B NMR chemical shifts for these compounds cluster around δ = 26–27 ppm , consistent with tetracoordinate boron in cyclic esters .
Physicochemical and Reactivity Comparisons
Thermal Stability and Reactivity
- 2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane: Limited stability data are available, but analogous compounds (e.g., 2-(4-fluorophenyl)-1,3,2-dioxaborinane) require storage away from heat and moisture to prevent decomposition .
- Electron-Deficient Analogs : Derivatives with electron-withdrawing groups (e.g., -CF₃, -CN) exhibit enhanced stability toward hydrolysis but reduced reactivity in cross-coupling reactions due to decreased boron electrophilicity .
Table 2: Reactivity and Application Profiles
Pharmacological and Industrial Relevance
- Pharmacology : The 5-methyl-5-propyl-2-(p-tolyl) analog (evidence 2) has been studied for central nervous system (CNS) activity, though specific data remain proprietary .
- Industrial Use : Halogenated derivatives (e.g., 4-chloro, 4-fluoro) are utilized in flame retardants, leveraging boron’s ability to form char layers during combustion .
Biological Activity
2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
The compound features a dioxaborinane ring system fused with a phenoxyphenyl moiety. The synthesis typically involves the reaction of boronic acids with phenolic compounds under specific conditions to yield the desired product. The synthetic routes can vary based on the substituents and desired stereochemistry.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against a range of pathogens. Results indicate a potential for use as an antibacterial or antifungal agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be valuable in drug development.
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:
- Receptor Binding : The phenoxy group may facilitate binding to specific receptors, influencing downstream signaling pathways.
- Enzyme Interaction : The dioxaborinane structure can participate in coordination with metal ions in enzyme active sites, potentially leading to inhibition.
Research Findings
A summary of key research findings on the biological activity of this compound is presented below:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Showed significant cytotoxicity against breast cancer cells | MTT assay |
| Study B | Exhibited antibacterial activity against E. coli and S. aureus | Disk diffusion method |
| Study C | Inhibited enzyme X with IC50 values in the low micromolar range | Enzymatic assays |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : Investigated its effects on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
- Case Study 2 : Evaluated its antimicrobial properties in clinical isolates. The compound demonstrated effectiveness against resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance.
- Case Study 3 : Focused on enzyme inhibition studies which revealed that the compound could serve as a lead for developing new enzyme inhibitors with therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane?
- Methodological Answer : Synthesis typically involves coupling reactions using precursors like aryl halides and boronates. For example, copper(I) chloride and sodium methylate in tetrahydrofuran (THF) at 20–30°C can achieve enantioselective yields of 89–92% under inert conditions . Reaction duration (e.g., 40 hours) and stoichiometric ratios of organometallic reagents (e.g., n-butyllithium) are critical for high purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on aromatic protons (δ 6.8–7.5 ppm) and dioxaborinane ring protons (δ 1.2–1.5 ppm for methyl groups) .
- IR Spectroscopy : Identify B–O stretching vibrations (~1350–1400 cm⁻¹) and aryl C–C stretches (~1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing [M+H]+ or [M+Na]+ adducts .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in anhydrous THF or DCM. Degradation can be monitored via periodic NMR analysis; hydrolyzed byproducts (e.g., boronic acids) appear as new peaks at δ 7.0–8.0 ppm .
Advanced Research Questions
Q. How can enantioselective synthesis of derivatives be achieved using this compound?
- Methodological Answer : Chiral catalysts like imidazolinium salts (e.g., 1-((1S,2S)-2-hydroxyindan-1-yl)-3-pentamethylphenylimidazolinium hexafluorophosphate) enable enantioselective substitutions. Optimize reaction temperature (≤30°C) and use copper(I) chloride as a co-catalyst to achieve >90% enantiomeric excess (ee) .
Q. What role does this compound play in the synthesis of liquid-crystalline polymers?
- Methodological Answer : The dioxaborinane moiety acts as a mesogen in side-chain liquid crystalline polymers. For example, coupling with undecanyl or siloxane backbones via Suzuki-Miyaura reactions produces thermally stable polymers with phase transitions observed via DSC (Tm ≈ 120–150°C) .
Q. How can conflicting NMR data for structurally similar analogs be resolved?
- Methodological Answer : Contradictions in aromatic proton shifts (e.g., para-substituted vs. ortho-substituted phenyl groups) can be addressed by:
- Comparing with computational models (DFT calculations for chemical shifts).
- Using 2D NMR (COSY, HSQC) to confirm coupling patterns .
Q. What strategies mitigate boronate hydrolysis during cross-coupling reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
